

A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropanoate

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Compound of Interest

Compound Name: Methyl 3-hydroxypropanoate

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Methyl 3-hydroxypropanoate is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its synthesis can be achieved through various chemical and biological routes, each with distinct advantages and disadvantages. This guide provides a comparative overview of the most common synthesis pathways, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Performance Metrics

The following table summarizes the key quantitative data for the different synthesis routes of **Methyl 3-hydroxypropanoate**, allowing for a direct comparison of their performance.



Synthe sis Route	Startin g Materia l(s)	Catalys t/Reag ent	Yield (%)	Selecti vity (%)	Temper ature (°C)	Pressu re	Reactio n Time (h)	Purity (%)
Ring- opening of β- propiola ctone	β- Propiol actone, Methan ol	Sulfuric acid	97	High	0	Atmosp heric	18	>95 (Assum ed)
Hydroe sterifica tion of Ethylen e Oxide	Ethylen e Oxide, CO, Methan ol	Co ₂ (CO) ₈ / 3- Hydrox ypyridin e	87-91	High	70	7 MPa	Not Specifie d	Not Specifie d
Hydroe sterifica tion of Ethylen e Oxide	Ethylen e Oxide, CO, Methan ol	Co ₂ (CO) ₈ / Amino phenol	91 (of convert ed material	90.8	50-55	4.1 MPa	4	Not Specifie d
Oxidativ e Esterific ation of 1,3- Propan ediol	1,3- Propan ediol, Methan ol, O ₂	Au- Pd/TiO₂	Not Specifie d	90-95.4	80-100	0.2-0.3 MPa	Not Specifie d	Not Specifie d
Catalyti c Hydrog enation of Dimeth yl	Dimeth yl Malonat e, H2	Ru(aca c) ₃ / Aminop hosphin e	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d	Not Specifie d



Malonat								
е								
Etherific ation of Methyl 3- Methox ypropio nate	Methyl 3- Methox ypropio nate	Hydriod ic Acid	Not Specifie d	Not Specifie d	105- 110	Atmosp heric	Not Specifie d	Not Specifie d

Detailed Synthesis Routes and Experimental Protocols

This section provides a detailed description of the most viable and well-documented synthesis routes for **Methyl 3-hydroxypropanoate**, including step-by-step experimental protocols.

Ring-Opening of β -Propiolactone (Oxetan-2-one)

This method is a high-yielding and straightforward approach to **Methyl 3-hydroxypropanoate**. It involves the acid-catalyzed nucleophilic attack of methanol on the β-lactone ring.

Experimental Protocol:

To a stirred solution of methanol (300 mL), sulfuric acid (5.6 mL, 104 mmol) is added at 0°C.[1] Oxetan-2-one (22 mL, 350 mmol) is then added dropwise to the solution.[1] The reaction mixture is stirred at this temperature for 18 hours.[1] After this period, the reaction is cooled to 10°C, and sodium bicarbonate (18.1 g, 215 mmol) is added portionwise until the pH reaches 7. [1] The resulting suspension is stirred at room temperature for 30 minutes. The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is diluted with dichloromethane (DCM) and filtered again. The final filtrate is evaporated to dryness to yield Methyl 3-hydroxypropanoate as a colorless liquid (35 g, 97% yield).[1]

Logical Workflow for Ring-Opening of β -Propiolactone:





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Caption: Experimental workflow for the synthesis of **Methyl 3-hydroxypropanoate** via ringopening of β -propiolactone.

Hydroesterification of Ethylene Oxide

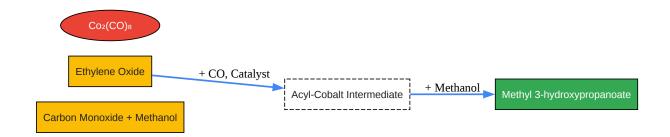
This industrial-relevant route involves the carbonylation of ethylene oxide in the presence of methanol, catalyzed by a cobalt complex.

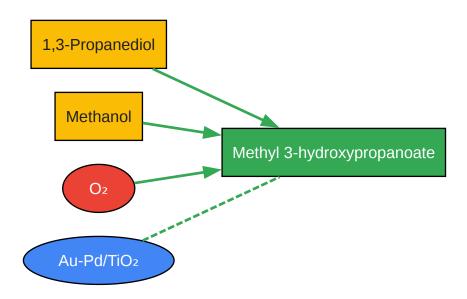
Experimental Protocol:

In a 100-mL stainless steel autoclave equipped with a magnetic stirrer, dicobalt octacarbonyl (Co₂(CO)₈) as the catalyst and a ligand such as 3-hydroxypyridine or an amino phenol are charged along with methanol, which acts as both a solvent and a reactant.[2] The autoclave is sealed, and ethylene oxide is introduced. The reactor is then pressurized with carbon monoxide. For the Co₂(CO)₈/3-hydroxypyridine system, the reaction is typically carried out at 70°C and 7 MPa of CO pressure.[1] With an amino phenol ligand, milder conditions of 50-55°C and 4.1 MPa of CO can be used.[2] The reaction is run for a specified time, for instance, 4 hours for the amino phenol system.[2] After the reaction, the autoclave is cooled, and the pressure is released. The product mixture is then analyzed to determine the conversion and selectivity.

Reaction Pathway for Hydroesterification of Ethylene Oxide:







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References

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